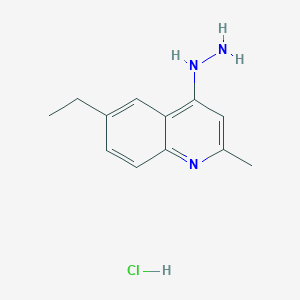
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride involves several steps. The starting material is typically a quinoline derivative, which undergoes ethylation and methylation reactions to introduce the ethyl and methyl groups at the 6 and 2 positions, respectively. The hydrazino group is then introduced at the 4 position through a hydrazination reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
化学反応の分析
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
科学的研究の応用
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride is widely used in scientific research, particularly in:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
6-Ethyl-4-hydrazino-2-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
6-Ethyl-4-hydrazino-2-methylquinoline: Similar structure but without the hydrochloride salt.
4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride: Similar structure with a methoxy group instead of an ethyl group.
6-Ethoxy-4-hydrazino-2-methylquinoline hydrochloride: Similar structure with an ethoxy group instead of an ethyl group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
特性
CAS番号 |
1171434-97-1 |
|---|---|
分子式 |
C12H16ClN3 |
分子量 |
237.73 g/mol |
IUPAC名 |
(6-ethyl-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChIキー |
ABGVNZWJYMIAFN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


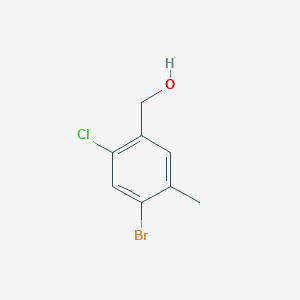
![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)
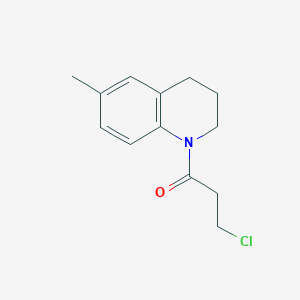
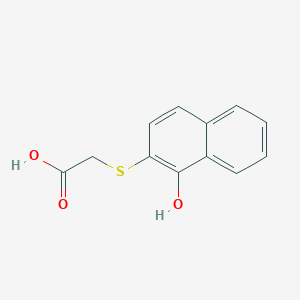
![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)
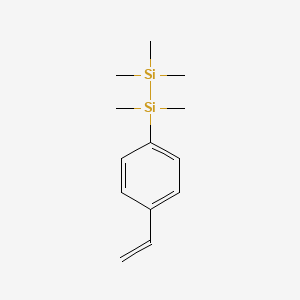

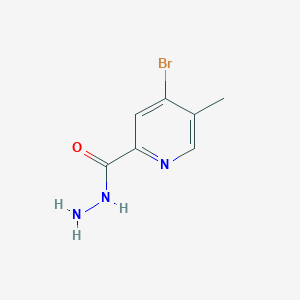
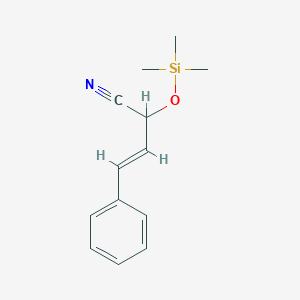


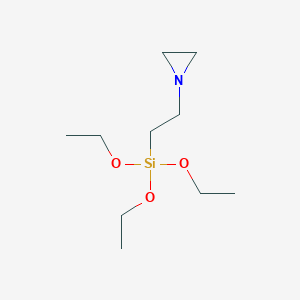
![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
